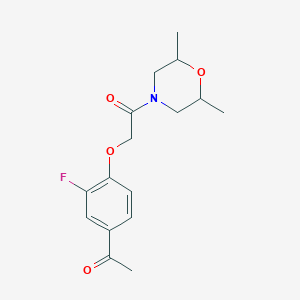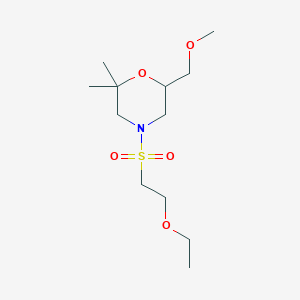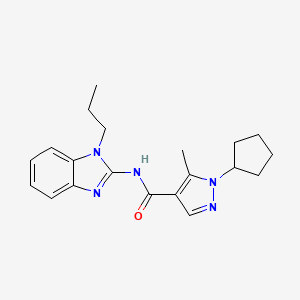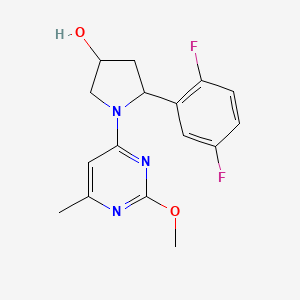![molecular formula C17H18F3N3O2 B7054925 1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7054925.png)
1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy-methylpyrimidinyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound features a similar methoxyphenyl group but differs in its overall structure and properties.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone: This compound shares the methylpyridinyl group but has different substituents and chemical properties
Properties
IUPAC Name |
1-(2-methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-10-7-15(22-16(21-10)25-2)23-9-11(24)8-14(23)12-5-3-4-6-13(12)17(18,19)20/h3-7,11,14,24H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGNLAJAMWWSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N2CC(CC2C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7054850.png)
![3-[[4-(phenylsulfamoyl)benzoyl]amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7054852.png)


![N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7054866.png)


![3-Methyl-5-[1-methyl-4-(5-methylthiophen-2-yl)sulfonylpiperazin-2-yl]-1,2,4-oxadiazole](/img/structure/B7054879.png)
![N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide](/img/structure/B7054885.png)
![N-[1-(3-chloro-4-methylbenzoyl)piperidin-4-yl]propanamide](/img/structure/B7054898.png)
![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7054903.png)

![[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7054938.png)
![N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide](/img/structure/B7054957.png)
